molecular formula C17H18N4O B2976237 N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034285-62-4

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No. B2976237
CAS RN: 2034285-62-4
M. Wt: 294.358
InChI Key: TXMWSKZXEBOMGB-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential application in cancer immunotherapy.

Scientific Research Applications

Applications in Anticancer Research

Many compounds with complex structures similar to N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide have been explored for their potential in anticancer research. For example, phenothiazine derivatives have been studied for their antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from interactions with biological systems via pharmacophoric substituents, multicyclic ring systems, and lipophilic character, allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Antiviral Drug Discovery

The discovery and development of antiviral agents, including novel acyclic nucleoside phosphonates and bicyclic (furanopyrimidine) nucleoside analogues, highlight the importance of structural innovation in tackling viral diseases. These compounds, although distinct, share the common goal of inhibiting viral replication through interference with nucleic acid synthesis or enzyme inhibition, demonstrating the potential of structurally complex molecules in antiviral therapy (De Clercq, 2009).

Drug Metabolism and Pharmacokinetics

Understanding the pharmacokinetics and drug interactions of complex molecules is crucial in drug development. For instance, studies on inhibitors of cytochrome P450 isoforms in human liver microsomes aim to predict drug-drug interactions and optimize drug therapy, highlighting the significance of chemical structure in determining drug metabolism and efficacy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Biochemical Pathways

The compound affects the biochemical pathway involving the NLRP3 inflammasome. In neurodegenerative or inflammatory conditions, microglia, the resident macrophage cells in the brain, are often activated and can produce a number of proinflammatory factors including IL-1β . The secretion of IL-1β needs the activation of the NLRP3 inflammasome . Once secreted, IL-1β can stimulate the surrounding microglia or astrocytes to produce other proinflammatory factors such as TNF-α, iNOS, COX-2, and IL-6 .

Result of Action

The result of the action of this compound is the inhibition of the NLRP3 inflammasome . This leads to a decrease in the production of proinflammatory factors, thereby potentially reducing inflammation and the progression of neurodegenerative diseases .

properties

IUPAC Name

N-cyclopropyl-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(20-14-6-7-14)13-9-21(10-13)16-8-15(18-11-19-16)12-4-2-1-3-5-12/h1-5,8,11,13-14H,6-7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMWSKZXEBOMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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